1-Pyrenesulfonic acid

Graphene exfoliation Liquid-phase exfoliation Nanomaterials

Specify 1-pyrenesulfonic acid (CAS 26651-23-0) for its unique mono-sulfonate architecture, which delivers quantifiable performance advantages over multi-sulfonated or non-sulfonated pyrene derivatives. Direct comparative studies confirm: (i) ~70% few-layer graphene yield vs. lower efficiency with tetra-sulfonate analogs; (ii) 1.18 percentage-point PCE gain (7.46% vs. 6.28%) in polymer solar cells; (iii) 650-fold stronger HSA binding (Ka = 6.5×10⁶ M⁻¹) than neutral pyrene; (iv) oligomer-based Fe³⁺ sensors with 0.68 quantum yield and 97% fluorescence recovery. These performance metrics are exclusive to the 1-sulfonate isomer. Ensure your workflow benefits from the validated, reproducible properties of this specific compound.

Molecular Formula C16H10O3S
Molecular Weight 282.3 g/mol
CAS No. 26651-23-0
Cat. No. B1206722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Pyrenesulfonic acid
CAS26651-23-0
Synonyms1-pyrenesulfonate
1-pyrenesulfonic acid
Molecular FormulaC16H10O3S
Molecular Weight282.3 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)S(=O)(=O)O
InChIInChI=1S/C16H10O3S/c17-20(18,19)14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H,(H,17,18,19)
InChIKeyDLOBKMWCBFOUHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Pyrenesulfonic Acid (CAS 26651-23-0): Core Properties and Procurement Fundamentals


1-Pyrenesulfonic acid (CAS 26651-23-0), also referred to as pyrene-1-sulfonic acid, is a polycyclic aromatic sulfonic acid derivative with the molecular formula C16H10O3S and a molecular weight of 282.31 g/mol . The compound comprises a pyrene core functionalized with a single sulfonic acid group, which imparts water solubility while preserving the aromatic fluorophore's intrinsic photophysical characteristics . It exhibits strong fluorescence with absorption and emission maxima at 346 nm and 376 nm, respectively, in aqueous or polar organic media . This combination of aqueous solubility, photostability, and a well-defined fluorescence signature underpins its broad utility as a fluorescent probe, interfacial modifier, and supramolecular building block across disciplines including analytical chemistry, materials science, and biochemistry.

1-Pyrenesulfonic Acid (CAS 26651-23-0): Why In-Class Analog Substitution Is Scientifically Unreliable


The functional performance of pyrene-based probes and interfacial materials is acutely sensitive to the number, position, and nature of substituents on the aromatic core. Direct substitution of 1-pyrenesulfonic acid with other pyrene sulfonates (e.g., pyrenetetrasulfonic acid) or non-sulfonated pyrene derivatives (e.g., pyrene itself, pyrenebutyric acid) is not scientifically valid because these modifications dramatically alter critical performance metrics, including aqueous solubility, supramolecular assembly efficiency, interfacial dipole moment, and protein binding affinity [1]. The following sections provide direct, quantitative evidence that 1-pyrenesulfonic acid's specific mono-sulfonate architecture confers unique and measurable advantages over closely related comparators in key applications, necessitating its explicit specification in procurement.

1-Pyrenesulfonic Acid (CAS 26651-23-0): Head-to-Head Quantitative Differentiation Evidence


Graphene Exfoliation Efficiency: Mono- vs. Tetra-Sulfonate Pyrene Derivatives

In the liquid-phase exfoliation of graphite in water, 1-pyrenesulfonic acid sodium salt (Py-1SO3) demonstrates markedly superior exfoliation efficiency compared to the tetra-sulfonate analog, 1,3,6,8-pyrenetetrasulfonic acid (Py-4SO3). The study directly compares suspensions obtained with both stabilizers, finding a strong decrease in exfoliation yield when using the tetra-sulfonate derivative [1].

Graphene exfoliation Liquid-phase exfoliation Nanomaterials

Polymer Solar Cell Performance: Mono- vs. Tetra-Sulfonate Cathode Interlayers

In polymer solar cells (PSCs), 1-pyrenesulfonic acid sodium salt (PyS) as a cathode interfacial layer (CIL) achieves a significantly higher power conversion efficiency (PCE) than the tetra-sulfonate analog, 1,3,6,8-pyrenetetrasulfonic acid tetrasodium salt (PyTS). This difference is attributed to PyS's strong permanent dipole moment, which effectively reduces the work function of the bulk-heterojunction film, whereas centrosymmetric PyTS has little effect [1].

Polymer solar cells Cathode interfacial layer Power conversion efficiency

Human Serum Albumin Binding Affinity: Pyrene Sulfonate vs. Neutral Pyrene

1-Pyrenesulfonic acid (PSA) binds to human serum albumin (HSA) with a binding constant that is orders of magnitude higher than that of neutral pyrene. The sulfonate group confers a high-affinity, specific interaction with the protein, enabling its use as a sensitive fluorescent marker for hydrophobic binding sites [1].

Fluorescent probe Protein binding Human serum albumin

Fluorescence Quantum Yield: Oligomerized vs. Monomeric 1-Pyrenesulfonic Acid

Electropolymerization of 1-pyrenesulfonic acid yields a water-soluble oligomer, oligo(1-pyrenesulfonic acid), which exhibits a high fluorescence quantum yield (Φ) of approximately 0.68 in deionized water [1]. This is a notable increase over the monomer's quantum yield, and it enables sensitive detection of Fe³⁺ with a low limit of detection (1.00 × 10⁻⁷ M) [1].

Fluorescent sensor Quantum yield Fe³⁺ detection

Fluorescence Lifetime: Pyrene Sulfonate in Protein Environment vs. Buffer

The fluorescence lifetime of 1-pyrenesulfonic acid (PSA) is sensitive to its microenvironment. When bound to human serum albumin (HSA) at low PSA/HSA ratios, the fluorescence lifetime is longer than that measured in homogeneous buffer solutions lacking the protein [1]. This differential lifetime is a key indicator of the probe's specific binding and its utility in time-resolved fluorescence studies.

Fluorescence lifetime Protein interaction Human serum albumin

Fe³⁺ Detection: Oligo(1-pyrenesulfonic acid) vs. Monomer Sensitivity

The oligomeric form of 1-pyrenesulfonic acid, synthesized via electropolymerization, demonstrates superior Fe³⁺ sensing performance compared to its monomer. The oligomer achieves a low detection limit of 1.00 × 10⁻⁷ M and exhibits good selectivity and outstanding reversibility (97% recovery of original fluorescence intensity upon phosphate addition), all of which surpass the monomer's capabilities [1].

Fluorescent sensor Fe³⁺ detection Oligomer

1-Pyrenesulfonic Acid (CAS 26651-23-0): Evidence-Driven Application Scenarios


Graphene Production via Aqueous Liquid-Phase Exfoliation

Researchers and process engineers developing scalable, water-based methods for producing few-layer graphene should specify 1-pyrenesulfonic acid sodium salt (Py-1SO3) as the supramolecular stabilizer. Direct comparative evidence demonstrates that the mono-sulfonate derivative is significantly more effective at exfoliating graphite than the tetra-sulfonate analog (Py-4SO3), yielding stable aqueous dispersions with ~70% few-layer graphene content [1]. This performance differential makes 1-pyrenesulfonic acid the rational choice for maximizing exfoliation yield in environmentally friendly graphene production workflows.

Cathode Interfacial Layer in Polymer Solar Cells

Device physicists and materials scientists engaged in the fabrication of high-efficiency polymer solar cells (PSCs) should select 1-pyrenesulfonic acid sodium salt (PyS) as the cathode interfacial material. Direct comparative studies against the tetra-sulfonate derivative (PyTS) show that PyS-based devices achieve a power conversion efficiency (PCE) of 7.46%, representing a 1.18 percentage point absolute improvement over PyTS (6.28%) for the PBDTTT-C:PC71BM system [2]. This quantifiable efficiency gain, attributed to PyS's strong permanent dipole moment, directly translates to enhanced device performance.

Fluorescent Probe for High-Affinity Protein Binding Studies

Biochemists and biophysicists investigating hydrophobic binding sites on human serum albumin (HSA) should utilize 1-pyrenesulfonic acid (PSA) as a high-affinity fluorescent marker. Quantitative binding studies reveal that PSA binds to HSA with a specific binding constant of (6.5±0.6)×10⁶ M⁻¹, which is approximately 650-fold higher than the affinity of neutral pyrene [3]. This exceptional affinity, combined with its environment-sensitive fluorescence lifetime, makes PSA an invaluable tool for probing protein-drug interactions and for developing sensitive, HSA-based assay platforms.

Fluorescent Sensor Fabrication for Aqueous Metal Ion Detection

Analytical chemists designing fluorescent sensors for the detection of Fe³⁺ in aqueous samples should employ oligo(1-pyrenesulfonic acid) synthesized from the monomer. This oligomer exhibits a high fluorescence quantum yield (~0.68 in water) and a low detection limit of 1.00 × 10⁻⁷ M for Fe³⁺, outperforming the monomeric precursor in both metrics [4]. The oligomer also demonstrates excellent reversibility (97% fluorescence recovery), making it suitable for reusable sensor devices. These performance advantages are directly linked to the unique electronic properties of the 1-pyrenesulfonic acid building block.

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